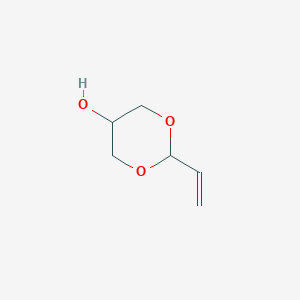

trans-2-Vinyl-1,3-dioxan-5-ol

Description

trans-2-Vinyl-1,3-dioxan-5-ol is a six-membered 1,3-dioxane derivative featuring a hydroxyl group at the 5-position and a vinyl substituent at the 2-position. This compound is industrially relevant, as evidenced by its commercial production by BuGuCh & Partners, a multinational chemical supplier specializing in intermediates and specialty chemicals .

Structure

3D Structure

Properties

CAS No. |

16081-28-0 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-ethenyl-1,3-dioxan-5-ol |

InChI |

InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |

InChI Key |

RCORSHSFJCXHTF-UHFFFAOYSA-N |

SMILES |

C=CC1OCC(CO1)O |

Canonical SMILES |

C=CC1OCC(CO1)O |

Other CAS No. |

16081-29-1 16081-28-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,3-dioxan-5-ol core but differ in substituents and applications:

Key Observations:

- Substituent Impact : The vinyl group in trans-2-Vinyl-1,3-dioxan-5-ol offers reactivity for polymerization or functionalization, whereas the furyl group in FFDO links it to biomass-derived platforms. The styryl group in the phenyl variant may confer biological activity or UV stability .

- Synthesis Context: FFDO is synthesized via acetalization of HMF with glycerol, highlighting its role in sustainable chemistry . The phenyl-substituted analog is identified as a natural metabolite, suggesting biosynthetic pathways or extraction methods .

Physicochemical and Functional Properties (Inferred)

While explicit data (e.g., melting points, solubility) are absent in the provided evidence, structural comparisons allow inferences:

- Polarity : The hydroxyl group in all three compounds confers hydrophilicity, but the styryl group in the phenyl variant may reduce water solubility compared to the vinyl or furyl derivatives.

- Reactivity : The vinyl group in trans-2-Vinyl-1,3-dioxan-5-ol is prone to addition reactions (e.g., polymerization), whereas the furyl group in FFDO may participate in furan-specific chemistry (e.g., Diels-Alder reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.